molecular formula C9H6N2O2 B3349844 6-Aminoquinoline-5,8-dione CAS No. 24149-57-3

6-Aminoquinoline-5,8-dione

Cat. No. B3349844
CAS RN: 24149-57-3
M. Wt: 174.16 g/mol
InChI Key: ZNVLEAPAWPQEIC-UHFFFAOYSA-N
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Description

6-Aminoquinoline-5,8-dione (CAS# 24149-57-3) is a research chemical . It has a molecular weight of 174.16 and a molecular formula of C9H6N2O2 . The compound is also known by its IUPAC name, 6-aminoquinoline-5,8-dione .


Synthesis Analysis

The total synthesis of a potent tetracyclic aminoquinoline-5,8-dione antitumor antibiotic, which reached phase II clinical trials in the 1970s, has been described . Two routes to construct a key pentasubstituted pyridine fragment are depicted, both relying on ring-closing metathesis . Aminovinyl derivatives of quinoline-5,8-dione and isoquinoline-5,8-dione were also obtained .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .


Chemical Reactions Analysis

The reaction of quinoline-5,8-dione with the enamine in CH2Cl2 resulted in a mixture of compounds with more of the 6-substituted isomer formed in aprotic solvent .


Physical And Chemical Properties Analysis

6-Aminoquinoline-5,8-dione has a boiling point of 364 ℃ at 760 mmHg and a density of 1.435 g/cm3 . The compound’s complexity is 296, and it has a covalently-bonded unit count of 1 .

Safety And Hazards

The safety data sheet for 6-Aminoquinoline-5,8-dione indicates that it may cause respiratory irritation and is harmful if inhaled . It also causes serious eye irritation and skin irritation, and is toxic in contact with skin and if swallowed .

Future Directions

While specific future directions for 6-Aminoquinoline-5,8-dione are not mentioned in the retrieved papers, the compound’s properties suggest it could be a desirable molecule for further studies of nonlinear optical (NLO) applications . Additionally, its synthesis and analysis could contribute to the development of new drugs and therapeutic strategies .

properties

IUPAC Name

6-aminoquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLEAPAWPQEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=C(C2=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291632
Record name 6-aminoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoquinoline-5,8-dione

CAS RN

24149-57-3
Record name 5, 6-amino
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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